molecular formula C22H19ClFN5O2S B2604596 N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896307-69-0

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2604596
CAS No.: 896307-69-0
M. Wt: 471.94
InChI Key: DDPXMTYGJWNTNH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O2S and its molecular weight is 471.94. The purity is usually 95%.
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Scientific Research Applications

Modification of Triazolo[1,5-a]pyridine Derivatives

Triazolo[1,5-a]pyridine derivatives, similar in structure to the query compound, have been explored for their anticancer effects. Xiao-meng Wang et al. (2015) found that modifying these derivatives by replacing the acetamide group with an alkylurea moiety retains antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity. This suggests potential for designing cancer therapies with improved safety profiles (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Compounds containing the 1,2,4-triazole ring, similar to the target compound, have been synthesized and evaluated for their antimicrobial properties. B. MahyavanshiJyotindra et al. (2011) reported on derivatives that showed in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the broad therapeutic potential of such molecules (B. MahyavanshiJyotindra et al., 2011).

Synthesis and Characterization

Alkylation and amino(hydroxy)methylation studies by M. A. Kaldrikyan et al. (2016) on 1,2,4-triazole-3-thiols, closely related to the query compound, have afforded new sulfanyl triazoles. These synthetic methodologies could provide a foundation for the synthesis of new compounds with potential biological activity (M. A. Kaldrikyan et al., 2016).

Radioligands for Peripheral Benzodiazepine Receptor

Studies on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide derivatives, although structurally distinct, illustrate the potential for developing novel radioligands targeting peripheral benzodiazepine receptors, which could have implications for diagnosing and studying diseases (M. Zhang et al., 2003).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2S/c1-31-17-7-4-15(5-8-17)12-20-26-27-22(29(20)28-10-2-3-11-28)32-14-21(30)25-16-6-9-19(24)18(23)13-16/h2-11,13H,12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPXMTYGJWNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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